molecular formula C3H7KNO5P B1324572 Glycine, N-(phosphonomethyl)-, potassium salt CAS No. 39600-42-5

Glycine, N-(phosphonomethyl)-, potassium salt

Cat. No. B1324572
Key on ui cas rn: 39600-42-5
M. Wt: 207.16 g/mol
InChI Key: LIOPHZNMBKHGAV-UHFFFAOYSA-M
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Patent
US08455396B2

Procedure details

The procedure of Example 1 is followed using 519.30 g of glyphosate acid, 324.20 g of deionized water, and 224.60 g KOH pellets. The resulting potassium glyphosate concentrate (1068.10 g) has 44.0% acid equivalents. The final pH of the concentrate, measured as a 10% solution in deionized water, is 4.8.
Quantity
519.3 g
Type
reactant
Reaction Step One
Name
Quantity
224.6 g
Type
reactant
Reaction Step Two
Name
Quantity
324.2 g
Type
solvent
Reaction Step Three
Name
Potassium Glyphosate

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][P:7]([OH:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[OH-].[K+:12]>O>[CH2:1]([NH:5][CH2:6][P:7]([O-:10])([OH:9])=[O:8])[C:2]([OH:4])=[O:3].[K+:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
519.3 g
Type
reactant
Smiles
C(C(=O)O)NCP(=O)(O)O
Step Two
Name
Quantity
224.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
324.2 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting potassium glyphosate concentrate (1068.10 g)

Outcomes

Product
Name
Potassium Glyphosate
Type
Smiles
C(C(=O)O)NCP(=O)(O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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